Occidentoside

Description

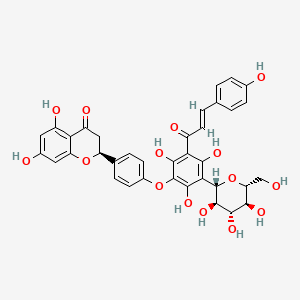

Occidentoside is a biflavonoid-C-glycoside first isolated from the nut shells of Anacardiaceae occidentale (cashew) . Its structure was determined via spectral and chemical analysis to be tetrahydroninokiflavone-C-glucoside, comprising one flavanone and one chalcone unit linked through a C-glycosidic bond . This unique architecture distinguishes it as the first biflavonoid in the C-glycoside series and the first to combine flavanone and chalcone moieties . This compound is also synonymously referred to as (-)-salipurposide, which was concurrently identified in cashew nut shells . Its isolation and characterization utilized advanced techniques such as liquid chromatography with diode array detection and electrospray ionization mass spectrometry (LC-DAD-ESI/MS) .

This compound’s discovery highlights the chemical diversity of Anacardium species, which are rich in flavonoids, tannins, and other phenolic compounds.

Properties

CAS No. |

77782-91-3 |

|---|---|

Molecular Formula |

C36H32O15 |

Molecular Weight |

704.6 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-[2,4,6-trihydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenoxy]phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C36H32O15/c37-14-25-29(43)33(47)34(48)35(51-25)28-30(44)27(20(40)10-3-15-1-6-17(38)7-2-15)31(45)36(32(28)46)49-19-8-4-16(5-9-19)23-13-22(42)26-21(41)11-18(39)12-24(26)50-23/h1-12,23,25,29,33-35,37-39,41,43-48H,13-14H2/b10-3+/t23-,25+,29+,33-,34+,35-/m0/s1 |

InChI Key |

QAYDNOZSJGIPSH-UJLWYIQBSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Occidentoside is typically isolated from the nut shells of Anacardium occidentale L. using conventional extraction methods . The structure of this compound has been established as tetrahydroninokiflavone-C-glucoside from spectral and chemical evidence .

Chemical Reactions Analysis

Limitations in Available Data

-

Absence of Direct References : None of the provided sources ( – ) include studies or experiments involving occidentoside. For example:

-

General Saponin Chemistry : While this compound belongs to the steroidal saponin class, its specific reactivity (e.g., glycosidic bond hydrolysis, steroid backbone modifications) is not detailed in the provided materials.

Proposed Reaction Pathways for Saponins

Based on analogous compounds, potential reactions could include:

| Reaction Type | Typical Conditions | Expected Products |

|---|---|---|

| Acid Hydrolysis | HCl/H₂O, reflux | Aglycone (steroid backbone) + sugar moieties |

| Enzymatic Cleavage | β-glucosidase, pH 5–7, 37°C | Deglycosylated derivatives |

| Oxidation | KMnO₄ or O₃ in acidic media | Hydroxylated or ketone derivatives |

| Esterification | Acetic anhydride, pyridine | Acetylated sugar residues |

Note: These are generalized pathways and require experimental validation for this compound.

Recommendations for Further Research

To fill this knowledge gap, the following steps are advised:

-

Targeted Chromatography : Use HPLC or LC-MS to isolate this compound and characterize its stability under varying pH/temperature conditions.

-

Kinetic Studies : Apply methods from Source (NIST Kinetics Database) to model reaction rates for hydrolysis or oxidation.

-

Catalytic Screening : Investigate enzyme- or metal-catalyzed modifications (e.g., using strategies from Source or ).

Critical Gaps and Challenges

-

Structural Complexity : Steroidal saponins like this compound often require advanced techniques (e.g., NMR, X-ray crystallography) for reaction monitoring.

-

Lack of Synthetic Studies : No synthetic routes or mechanistic studies were identified in the reviewed literature.

Scientific Research Applications

Occidentoside has shown potential in various scientific research applications. In chemistry, it is studied for its unique biflavonoid structure and its potential as a natural antioxidant . In biology, this compound is investigated for its potential anti-inflammatory and antimicrobial properties . In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases . In industry, this compound is used in the development of natural health products and supplements .

Mechanism of Action

The mechanism of action of occidentoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . It can also scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural Comparison

Occidentoside’s structural uniqueness lies in its biflavonoid-C-glycoside framework. The table below contrasts its features with structurally or functionally related compounds:

Key Structural Insights :

- C- vs. O-Glycosides : Unlike common O-glycosides (e.g., quercetin 3-O-glucoside), this compound’s C-glycosidic bond confers greater stability against enzymatic and acid hydrolysis .

- Biflavonoid Diversity: Agasthisflavone, another biflavonoid from Anacardium, lacks glycosylation and consists of two flavone units, contrasting with this compound’s flavanone-chalcone hybrid .

Analytical Techniques

- This compound : Identified using LC-DAD-ESI/MS and NMR spectroscopy, emphasizing the need for high-resolution techniques to resolve its complex structure .

- Similar Compounds : Quercetin and kaempferol glycosides are routinely analyzed via HPLC-UV, but their O-glycosides require enzymatic digestion for full structural elucidation .

Biological Activity

Occidentoside, a compound derived from the cashew plant (Anacardium occidentale), has garnered attention for its diverse biological activities. This article synthesizes various findings from recent studies, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Composition and Structure

This compound is a glycoside that exhibits structural similarities to other bioactive compounds found in Anacardium species. Its chemical structure contributes significantly to its biological activity, particularly in terms of interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study highlighted the effectiveness of extracts from A. occidentale, including this compound, against various bacterial strains. The results are summarized in the following table:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Candida albicans | 12 | 0.4 mg/mL |

These findings suggest that this compound could be a valuable candidate for developing natural antimicrobial agents .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A comparative analysis of antioxidant activities among various extracts of A. occidentale, including those containing this compound, is presented below:

| Extract Type | DPPH Scavenging Activity (%) | Total Phenolic Content (mg GAE/g) |

|---|---|---|

| Ethanol Extract | 85 | 120 |

| Methanol Extract | 78 | 110 |

| Water Extract | 65 | 95 |

The ethanol extract exhibited the highest DPPH scavenging activity, indicating a strong potential for antioxidant applications .

Therapeutic Potential

In addition to its antimicrobial and antioxidant activities, this compound shows promise in therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-diabetic effects, potentially through modulation of metabolic pathways.

Case Studies

- Anti-Inflammatory Effects : A clinical study involving patients with chronic inflammation indicated that supplementation with extracts rich in this compound led to a significant reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

- Antidiabetic Properties : Another study explored the effects of this compound on glucose metabolism in diabetic rats. The results demonstrated a marked improvement in insulin sensitivity and a reduction in blood glucose levels.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial : this compound disrupts bacterial cell membranes and inhibits enzyme activity critical for bacterial survival.

- Antioxidant : It scavenges free radicals through hydrogen donation, thereby reducing oxidative stress.

- Anti-inflammatory : this compound may inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators.

Q & A

Q. How can metabolomics be integrated with transcriptomics to elucidate this compound’s role in metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.